![molecular formula C23H23N3O2S B2827481 N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide CAS No. 422274-23-5](/img/no-structure.png)

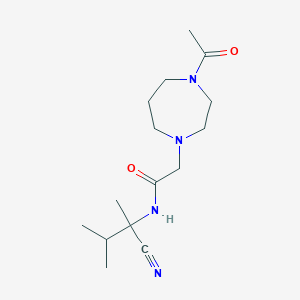

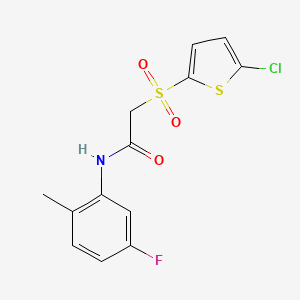

N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

カタログ番号 B2827481

CAS番号:

422274-23-5

分子量: 405.52

InChIキー: YWNUSZPYRCQRQJ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

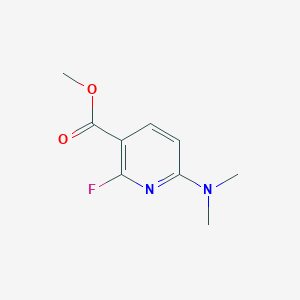

The compound is an organic molecule with a quinazolinone core structure, which is a type of heterocyclic compound. Quinazolinones and their derivatives have been found to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, includes a quinazolinone core, a sulfanylidene group (also known as a thioketone), and a N-[2-(cyclohexen-1-yl)ethyl] moiety. The presence of these functional groups would likely confer specific chemical properties to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the sulfanylidene group might be susceptible to nucleophilic attack, while the quinazolinone core might undergo reactions typical of other heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfanylidene group and the cyclic structures could affect its solubility, stability, and reactivity .科学的研究の応用

- Application : Researchers have explored the cytotoxic effects of this compound against various cancer cell lines. It may inhibit cell proliferation, induce apoptosis, and interfere with tumor growth pathways .

- Application : Studies suggest that this compound exhibits anti-inflammatory properties by modulating inflammatory mediators. It could be a promising lead for drug development in inflammatory disorders .

- Application : Investigations have revealed that this compound possesses antibacterial and antifungal activity. It could be explored as an alternative to existing antimicrobial drugs .

- Application : Preliminary studies indicate that this compound may protect neurons from oxidative stress and neurotoxicity. Further research could uncover its potential in treating neurodegenerative conditions .

- Application : Compounds structurally related to this one have shown insecticidal activity. Investigating its effects on insect pests could lead to eco-friendly pest management strategies .

- Application : Researchers have explored using this compound as a building block for drug conjugates or prodrugs. Its unique structure may facilitate targeted drug delivery to specific tissues or cells .

Anticancer Properties

Anti-Inflammatory Activity

Antimicrobial Potential

Neuroprotective Effects

Insecticidal Properties

Drug Delivery Systems

作用機序

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide involves the reaction of 2-cyclohexen-1-yl ethanol with 4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3-yl)benzoic acid in the presence of a coupling agent and a base to form the desired product.", "Starting Materials": [ "2-cyclohexen-1-yl ethanol", "4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3-yl)benzoic acid", "Coupling agent", "Base" ], "Reaction": [ "Step 1: Dissolve 2-cyclohexen-1-yl ethanol and 4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3-yl)benzoic acid in a suitable solvent.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture.", "Step 3: Add a base such as triethylamine (TEA) to the reaction mixture to facilitate the coupling reaction.", "Step 4: Stir the reaction mixture at room temperature for several hours until the desired product is formed.", "Step 5: Isolate the product by filtration or chromatography and purify it by recrystallization." ] } | |

CAS番号 |

422274-23-5 |

製品名 |

N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |

分子式 |

C23H23N3O2S |

分子量 |

405.52 |

IUPAC名 |

N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |

InChI |

InChI=1S/C23H23N3O2S/c27-21(24-15-14-16-6-2-1-3-7-16)17-10-12-18(13-11-17)26-22(28)19-8-4-5-9-20(19)25-23(26)29/h4-6,8-13H,1-3,7,14-15H2,(H,24,27)(H,25,29) |

InChIキー |

YWNUSZPYRCQRQJ-UHFFFAOYSA-N |

SMILES |

C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B2827410.png)

![2-Methyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrazine](/img/structure/B2827411.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2827412.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2827414.png)